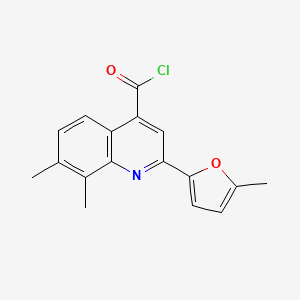
7,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
説明
7,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H14ClNO2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular weight of 7,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is 299.76 . The InChI code for this compound is 1S/C17H14ClNO2/c1-9-4-6-12-13 (17 (18)20)8-14 (19-16 (12)11 (9)3)15-7-5-10 (2)21-15/h4-8H,1-3H3 .Chemical Reactions Analysis
There is currently no available information on the chemical reactions involving 7,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride .科学的研究の応用
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives are recognized for their anticorrosive properties. They are effective against metallic corrosion due to their ability to form stable chelating complexes with metallic surfaces through coordination bonding. This characteristic makes them valuable in extending the life of metals used in various industries (Verma, Quraishi, & Ebenso, 2020).
Green Synthesis of Quinoline
In the realm of medicinal chemistry, the quinoline core is notable for a wide range of biological activities, including antimicrobial and anticancer effects. Recent efforts have focused on green chemistry approaches to synthesize quinoline scaffolds, minimizing the use of hazardous chemicals and promoting environmentally friendly methods. This approach not only contributes to sustainable chemistry but also opens new pathways for the application of quinoline derivatives in various therapeutic areas (Nainwal et al., 2019).
Quinoline Degradation for Environmental Safety
Quinoline's role as a critical material in several industries poses environmental and health risks due to its carcinogenic, teratogenic, and mutagenic effects. Research on quinoline degradation is aimed at mitigating these risks by improving degradation efficiency, thereby minimizing its adverse impacts on human health and the ecological environment (Luo et al., 2020).
Optoelectronic Applications of Quinoline Derivatives
Quinoline derivatives, particularly Hexaazatriphenylene (HAT) and its analogs, show promise in optoelectronics due to their excellent π–π stacking ability and electron-deficient nature. Their applications span n-type semiconductors, sensors, and organic light-emitting diodes (OLEDs), highlighting quinoline's versatility beyond medicinal applications (Segura et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7,8-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-9-4-6-12-13(17(18)20)8-14(19-16(12)11(9)3)15-7-5-10(2)21-15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMZIIWAWCYCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(O3)C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1451955.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1451956.png)
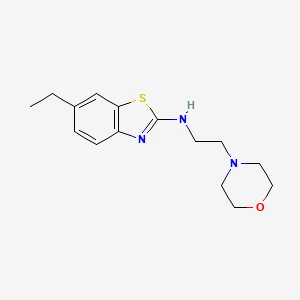
![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1451960.png)

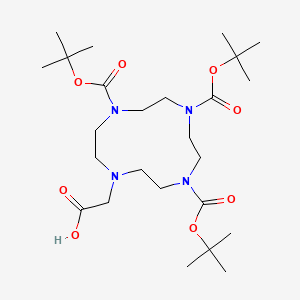

![[2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine](/img/structure/B1451967.png)
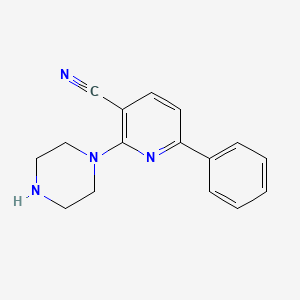
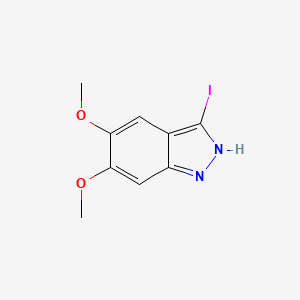
![4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1451971.png)
![[4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1451972.png)

![4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine](/img/structure/B1451977.png)